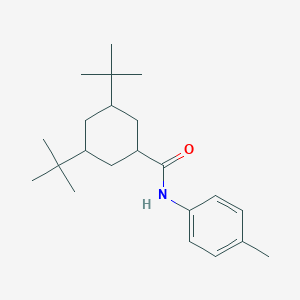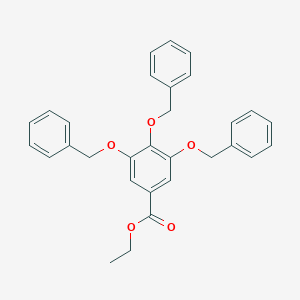![molecular formula C21H14Cl2N2O3 B390531 2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-6-METHOXYPHENOL](/img/structure/B390531.png)
2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-6-METHOXYPHENOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-6-METHOXYPHENOL is a complex organic compound that belongs to the class of benzooxazoles. This compound is characterized by the presence of a benzooxazole ring, which is fused with a phenyl group substituted with dichloro and methoxy groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-6-METHOXYPHENOL typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-dichlorophenylamine with salicylaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with o-aminophenol under acidic conditions to yield the desired benzooxazole derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of microreactors can significantly improve mass transfer and heat control, leading to higher yields and reduced by-products .
化学反応の分析
Types of Reactions
2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-6-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amines.
Substitution: Halogenation and nitration reactions can introduce additional functional groups into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nitrating agents: Nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
科学的研究の応用
2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-6-METHOXYPHENOL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: These compounds share a similar benzo-fused ring structure and exhibit various biological activities.
Benzothiazole derivatives: Similar in structure and used in similar applications, such as antimicrobial and anticancer research.
Uniqueness
What sets 2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-6-METHOXYPHENOL apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and methoxy groups enhances its reactivity and potential for diverse applications .
特性
分子式 |
C21H14Cl2N2O3 |
|---|---|
分子量 |
413.2g/mol |
IUPAC名 |
2-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C21H14Cl2N2O3/c1-27-19-4-2-3-12(20(19)26)11-24-14-6-8-18-17(10-14)25-21(28-18)15-7-5-13(22)9-16(15)23/h2-11,26H,1H3 |
InChIキー |
YIOYADUVORPGKJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


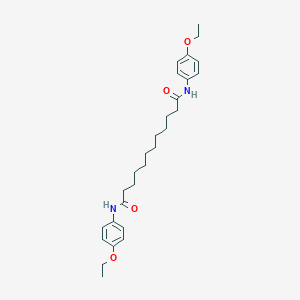
![5-[4-(Dimethylamino)benzylidene]-3-(2-toluidinomethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B390452.png)
![2-({2-[(2-furylmethyl)amino]-2-oxoethyl}sulfanyl)-N-(2-naphthyl)acetamide](/img/structure/B390453.png)
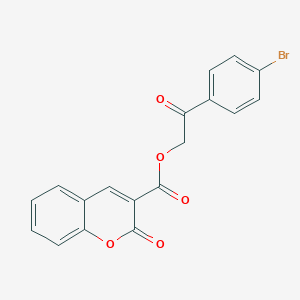
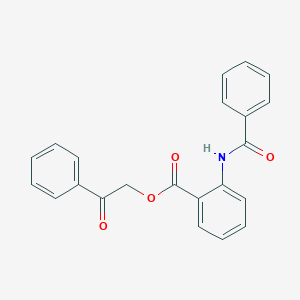
![4-bromo-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B390456.png)
![4-([1,1'-Biphenyl]-4-ylamino)-4-oxo-2-butenoic acid](/img/structure/B390458.png)
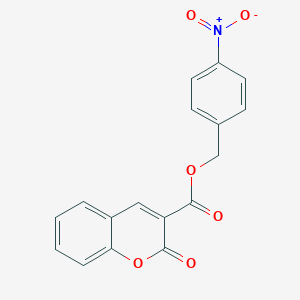
![N,N'-bis[(E)-furan-2-ylmethylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B390463.png)
![N,N'-bis[(E)-(4-chlorophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B390465.png)

